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Suc-Ala-Pro-Ala-Amc - 88467-44-1

Suc-Ala-Pro-Ala-Amc

Catalog Number: EVT-1680449
CAS Number: 88467-44-1
Molecular Formula: C25H30N4O8
Molecular Weight: 514.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Suc-Ala-Ala-Pro-Phe-AMC

    Compound Description: Suc-Ala-Ala-Pro-Phe-AMC is a widely used fluorogenic substrate for chymotrypsin-like proteases. It contains a succinyl group at the N-terminus, followed by the amino acid sequence Ala-Ala-Pro-Phe, and a 7-amino-4-methylcoumarin (AMC) group at the C-terminus. Upon cleavage by the target protease, the AMC group is released, resulting in an increase in fluorescence that can be quantified to determine enzymatic activity [, , , , , , , , , , , , , , , , , , , , , , , , , , ].

Suc-Ala-Ala-Pro-Phe-p-nitroanilide

    Compound Description: Suc-Ala-Ala-Pro-Phe-p-nitroanilide is another commonly used substrate for chymotrypsin-like enzymes. It shares the same peptide sequence with Suc-Ala-Ala-Pro-Phe-AMC but employs p-nitroanilide (pNA) as the chromogenic leaving group instead of AMC [, ].

Suc-Ala-Ala-Pro-Val-AMC

    Compound Description: Suc-Ala-Ala-Pro-Val-AMC is a fluorogenic substrate commonly used for elastase-like enzymes. It features a Valine residue at the P1 position, differentiating its specificity from the phenylalanine in Suc-Ala-Ala-Pro-Phe-AMC [, ].

Z-Phe-Arg-MCA

    Compound Description: Z-Phe-Arg-MCA is a fluorogenic substrate for trypsin-like proteases. It incorporates a carboxybenzoyl (Z) protecting group at the N-terminus, followed by the dipeptide sequence Phe-Arg, and the fluorogenic MCA group [, , ].

Boc-Gln-Ala-Arg-MCA

    Compound Description: Boc-Gln-Ala-Arg-MCA is another fluorogenic substrate for trypsin-like proteases, particularly used in detecting trypsin activity [].

Overview

Suc-Ala-Pro-Ala-Amc, also known by its chemical identifier 88467-44-1, is a synthetic tripeptide substrate primarily utilized in biochemical research. This compound is particularly important for measuring the activity of proteolytic enzymes, such as elastase and chymotrypsin, due to its ability to release a fluorescent marker upon cleavage. The compound's structure consists of a succinyl group linked to the amino acids alanine, proline, and alanine, followed by the fluorophore 7-amino-4-methylcoumarin.

Source and Classification

Suc-Ala-Pro-Ala-Amc is classified as a fluorogenic substrate and falls under the category of peptide substrates used in enzyme activity assays. It is synthesized in laboratory settings and is commercially available from various suppliers, including BenchChem and Biosynth .

Synthesis Analysis

Methods and Technical Details

The synthesis of Suc-Ala-Pro-Ala-Amc involves several key steps:

  1. Protection of Amino Groups: Initially, the amino groups of the constituent amino acids are protected using groups such as Boc (tert-butyloxycarbonyl) or Fmoc (9-fluorenylmethyloxycarbonyl) to prevent unwanted reactions during synthesis.
  2. Sequential Coupling: The amino acids are coupled in a stepwise manner using coupling reagents like HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) or DIC (N,N’-diisopropylcarbodiimide). This process ensures that each amino acid is correctly linked to form the desired peptide sequence.
  3. Deprotection and Fluorophore Attachment: After the peptide chain is fully assembled, protective groups are removed, allowing for the attachment of the 7-amino-4-methylcoumarin fluorophore. The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity levels .
Molecular Structure Analysis

Structure and Data

The molecular structure of Suc-Ala-Pro-Ala-Amc can be represented as follows:

  • Chemical Formula: C23H28N2O6
  • Molecular Weight: Approximately 422.48 g/mol

The compound features a succinyl group at the N-terminus, followed by two alanine residues and a proline residue. The C-terminal end contains the 7-amino-4-methylcoumarin moiety, which is crucial for its function as a fluorescent marker .

Chemical Reactions Analysis

Reactions and Technical Details

Suc-Ala-Pro-Ala-Amc primarily undergoes hydrolysis reactions catalyzed by proteolytic enzymes. The reaction mechanism involves:

  1. Enzyme Interaction: The substrate binds to the active site of enzymes such as elastase.
  2. Peptide Bond Cleavage: The enzyme catalyzes the hydrolysis of the peptide bond between alanine and proline, resulting in the release of 7-amino-4-methylcoumarin.
  3. Detection: The released fluorophore emits fluorescence when excited, allowing for quantitative measurement of enzyme activity.

Common Reagents and Conditions

The hydrolysis reaction typically occurs in an aqueous buffer solution at physiological pH (around 7.4), with specific conditions varying based on the enzyme being studied .

Mechanism of Action

Process and Data

The mechanism of action for Suc-Ala-Pro-Ala-Amc involves its role as a substrate for proteolytic enzymes:

  1. Binding: The compound fits into the active site of elastase.
  2. Cleavage: Upon binding, elastase cleaves the peptide bond within Suc-Ala-Pro-Ala-Amc.
  3. Fluorophore Release: This cleavage releases 7-amino-4-methylcoumarin, which can be quantified through fluorescence spectroscopy.

This process allows researchers to measure enzyme activity accurately, making it a valuable tool in biochemical assays .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white to off-white powder.
  • Solubility: Soluble in water and organic solvents like dimethyl sulfoxide.

Chemical Properties

  • Stability: Stable under normal laboratory conditions but may degrade under extreme pH or temperature.
  • Reactivity: Reacts specifically with proteolytic enzymes leading to measurable fluorescence output.

Relevant data from studies indicate that Suc-Ala-Pro-Ala-Amc exhibits high specificity towards elastase compared to other proteases, making it an ideal substrate for enzyme assays .

Applications

Suc-Ala-Pro-Ala-Amc has numerous applications in scientific research:

  • Enzyme Activity Assays: Used extensively for measuring elastase activity and other proteolytic enzymes.
  • Drug Screening: Serves as a substrate in high-throughput screening assays aimed at identifying inhibitors of elastase and related enzymes.
  • Biochemical Studies: Facilitates investigations into enzyme kinetics and mechanisms, providing insights into proteolytic processes in biological systems .
Biochemical Role in Protease Activity Modulation

Substrate Specificity for Serine Proteases in Pathophysiological Contexts

Suc-Ala-Pro-Ala-AMC (C₂₅H₃₀N₄O₈; MW 514.54 g/mol) is a fluorogenic substrate widely employed to quantify serine protease activity in disease models. Its structure features a succinyl (Suc) group at the N-terminus and a 7-amino-4-methylcoumarin (AMC) moiety at the C-terminus. Proteolytic cleavage at the Ala-AMC bond releases free AMC, detectable by fluorescence (ex/em: 380/460 nm). This design leverages the preference of serine proteases for alanine at the P1 position, enabling targeted enzyme profiling [1] [8].

In parasitology, this substrate identified a 54 kDa cysteine protease in Neodiplostomum seoulense with specificity for Ala-rich sequences. The enzyme degrades collagen and fibronectin, facilitating host tissue invasion and nutrient uptake—key mechanisms in parasitic pathogenesis. Inhibition by E-64 confirms its cysteine protease nature, though cross-reactivity with Suc-Ala-Pro-Ala-AMC underscores its utility in detecting unconventional protease substrates [4].

Table 1: Protease Substrate Specificity Profiles

SubstrateTarget ProteasePathophysiological ContextReference
Suc-Ala-Pro-Ala-AMCSerine/Cysteine proteasesParasitic nutrient uptake[4]
Suc-Ala-Ala-Pro-Val-AMCNeutrophil elastaseLung inflammation[3]
Suc-Ala-Ala-Pro-Phe-AMCChymotrypsin/Cathepsin GPancreatic function, immune response[9][10]
CBZ-Phe-Arg-AMCCysteine proteasesParasite invasion mechanisms[4]

Mechanistic Insights into Human Neutrophil Elastase (HNE) Detection

While not a primary HNE substrate (unlike Suc-Ala-Ala-Pro-Val-AMC), Suc-Ala-Pro-Ala-AMC aids in elucidating HNE regulation dynamics. Molecular dynamics simulations reveal that HNE inhibition by α-1-antitrypsin (AAT) involves an exosite interaction beyond the reactive center loop (RCL). Acidic residues (Asp202/Glu199/Glu204) in AAT bind Arg147 in HNE, accelerating complex formation. Mutations here reduce association rates by >50%, demonstrating allosteric modulation of HNE activity [5].

In chronic lung diseases, HNE activity correlates with tissue destruction. Suc-Ala-Pro-Ala-AMC-based assays contextualize HNE’s role in extracellular matrix degradation, though its lower kcat/KM for HNE vs. canonical substrates limits direct quantification. Instead, it serves as a control in multiplex protease panels to exclude non-HNE activity [3] [5].

Interaction Dynamics with Protease-Activated Receptors (PARs)

Protease-mediated PAR activation underpins inflammation and barrier dysfunction. Suc-Ala-Pro-Ala-AMC detects serine proteases that cleave PARs, notably in irritable bowel syndrome (IBS). Fecal supernatants from IBS patients exhibit elevated proteolytic activity (PA) with Ala specificity, which increases intestinal permeability by:

  • Cleaving occludin: Disrupting tight junction integrity
  • Activating pMLC: Phosphorylating myosin light chains
  • Signaling via PAR-2: Triggering pro-inflammatory cascades

Table 2: Pathophysiological Roles of Proteases Detected via Suc-Ala-Pro-Ala-AMC

Disease ModelProtease TargetFunctional ImpactPAR Linkage
IBS (PI-IBS subtype)Serine proteasesBarrier dysfunction, diarrheaPAR-2 dependent[6]
PeriodontitisBacterial proteasesImmune evasion by Tannerella forsythiaPAR-1/2[7]
Parasitic infectionsCysteine proteasesHost tissue degradationNot characterized[4]

PAR-2 antagonism (e.g., ENMD1068) or siRNA knockdown abolishes PA-induced barrier defects, confirming serine proteases as pivotal PAR-2 agonists. Bacterial serpins like miropin from Tannerella forsythia further modulate this axis by inhibiting neutrophil proteases, illustrating a host-microbe interplay detectable through substrate kinetics [6] [7].

Properties

CAS Number

88467-44-1

Product Name

Suc-Ala-Pro-Ala-Amc

IUPAC Name

4-[[1-[2-[[1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid

Molecular Formula

C25H30N4O8

Molecular Weight

514.5 g/mol

InChI

InChI=1S/C25H30N4O8/c1-13-11-22(33)37-19-12-16(6-7-17(13)19)28-23(34)14(2)27-24(35)18-5-4-10-29(18)25(36)15(3)26-20(30)8-9-21(31)32/h6-7,11-12,14-15,18H,4-5,8-10H2,1-3H3,(H,26,30)(H,27,35)(H,28,34)(H,31,32)

InChI Key

DGZBPMOSFAFFND-UHFFFAOYSA-N

SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(C)NC(=O)C3CCCN3C(=O)C(C)NC(=O)CCC(=O)O

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(C)NC(=O)C3CCCN3C(=O)C(C)NC(=O)CCC(=O)O

Isomeric SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](C)NC(=O)[C@@H]3CCCN3C(=O)[C@H](C)NC(=O)CCC(=O)O

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